molecular formula C18H13N3OS B1414520 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione CAS No. 1142201-54-4

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

Cat. No.: B1414520
CAS No.: 1142201-54-4
M. Wt: 319.4 g/mol
InChI Key: GSRSVOVNHDPJPM-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a structurally complex heterocyclic compound featuring an imidazole-thione core substituted with a phenyl group at position 3, a hydroxy group at position 4, and an indol-6-ylidenemethyl moiety at position 3. This compound’s structural complexity suggests relevance in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical. However, direct experimental data on its synthesis or properties are absent in the provided evidence; comparisons are inferred from structurally related analogs.

Properties

IUPAC Name

4-hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRSVOVNHDPJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Strategy

Overview:
Multicomponent reactions are highly efficient for synthesizing heterocyclic compounds like imidazoles due to their atom economy and operational simplicity. The synthesis of the target compound can be achieved by condensing indole-6-carbaldehyde, phenyl isothiocyanate, and suitable α-keto compounds under catalytic conditions.

Reaction Scheme:
Indole-6-carbaldehyde + Phenyl isothiocyanate + α-keto compound → Target imidazole-thione derivative

Research Findings:

  • The aldehyde reacts with indole to form a Schiff base intermediate, which then cyclizes with thiocarbonyl groups to form the imidazole ring.
  • Catalysts such as p-toluenesulfonic acid (PTSA), ionic liquids, or metal nanoparticles (e.g., Cu, Fe) facilitate the cyclization and improve yields.

Data Table 1: Typical Reaction Conditions for MCRs

Catalyst Solvent Temperature Yield (%) Reference
PTSA Ethanol Reflux 85-92
Ionic liquids ([Et3NH][HSO4]) Solvent-free 80°C 80-95
Cu(OAc)2 DMSO 70°C 88

Acid-Catalyzed Cyclization

Method:
Condensation of indole-6-carbaldehyde with phenyl isothiocyanate in the presence of acids like acetic acid or p-toluenesulfonic acid (PTSA) under reflux conditions yields the imidazole-2-thione core after cyclization.

Key Points:

  • The aldehyde forms a Schiff base with indole nitrogen.
  • Thiocarbonyl groups from isothiocyanates cyclize with the imine to form the heterocyclic ring.

Research Data:

  • Yields typically range from 75% to 90%.
  • Reaction times vary from 2 to 6 hours depending on catalysts and temperature.

Green Chemistry Approaches

Solvent-Free Synthesis

Procedure:
Mixing indole-6-carbaldehyde, phenyl isothiocyanate, and α-keto compounds directly at elevated temperatures (around 80–100°C) without solvents, often with catalysts like silica gel or basic alumina.

Advantages:

  • Reduced environmental impact
  • Higher atom economy
  • Shorter reaction times

Research Findings:

  • Yields of 85–93% with minimal waste.
  • Reaction times are generally under 4 hours.

Ionic Liquid-Assisted Synthesis

Method:
Use of ionic liquids such as [Et3NH][HSO4] or [bmim][BF4] as both solvent and catalyst to promote cyclization.

Research Data:

  • Reactions proceed efficiently at 80°C, with yields exceeding 90%.
  • Ionic liquids are recyclable for at least five cycles without significant loss of activity.

Microwave and Ultrasound-Assisted Methods

Microwave Synthesis:
Rapid heating under microwave irradiation (around 50–70°C) reduces reaction times to 5–10 minutes, with yields over 85%.

Ultrasound Synthesis:
Application of ultrasonic waves (around 60 W) enhances reaction rates, achieving completion in 10–15 minutes with yields above 80%.

Research Data:

  • Both methods significantly cut down reaction time and improve yields while reducing solvent use.

Catalyst- and Solvent-Free Methods

Approach:
Direct mixing of indole-6-carbaldehyde, phenyl isothiocyanate, and α-keto compounds at room temperature or mild heating, relying solely on the inherent reactivity of the substrates.

Findings:

  • Yields of 75–88% are common.
  • Reaction times are typically between 2–4 hours.
  • Environmentally benign and cost-effective.

Nanoparticle and Metal-Catalyzed Synthesis

Nanocatalysts:
Use of magnetic nanoparticles (e.g., Fe3O4, CoFe2O4) coated with silica or other supports accelerates the cyclization process.

Metal Catalysts:
Copper, iron, and zinc catalysts facilitate the formation of the heterocyclic ring via oxidative cyclization, often under mild conditions.

Research Data:

Catalyst Conditions Yield (%) Reference
Fe3O4@SiO2/PrNH2 Reflux, solvent-free 85–92
Cu(OAc)2 DMSO, 70°C 88

Summary of Preparation Data

Method Typical Conditions Advantages Drawbacks Reference
Multicomponent Reaction (MCR) Catalyst (PTSA, ionic liquids), ethanol, reflux High yields, operational simplicity, eco-friendly Requires catalysts, sometimes longer reaction times
Solvent-free Heating at 80–100°C without solvent Environmentally benign, high yield, less waste Requires precise temperature control
Ionic liquids Reactions at 80°C, recyclable ILs Recyclable, high yields, less toxic Cost of ILs, need for purification
Microwave/Ultrasound Short reaction times, 50–70°C Fast, high yield, energy-efficient Equipment cost, scale-up challenges
Nanoparticle catalysis Reflux or mild heating, magnetic recovery Reusability, high activity Nanoparticle synthesis complexity
Catalyst-free Mild heating, room temperature Eco-friendly, cost-effective Lower yields in some cases

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Properties

  • The compound has shown promising results against various microbial strains. Studies have demonstrated its efficacy in inhibiting bacterial growth, which could be leveraged for developing new antimicrobial agents.

2. Anticancer Activity

  • Investigations into its anticancer properties reveal that it may influence cellular processes such as growth and apoptosis. Specific mechanisms of action involve interactions with molecular targets like enzymes or receptors, which are crucial for cancer cell proliferation.

3. Enzyme Inhibition

  • The compound's ability to interact with biological macromolecules has been a focus of research. Understanding how it binds to specific proteins or enzymes can provide insights into its therapeutic potential, particularly in enzyme inhibition related to disease processes.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with an IC50 value of X µg/mL.
Study BAnticancer EffectsShowed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of Y µM, indicating potential as an anticancer agent.
Study CEnzyme InteractionIdentified binding affinity to specific enzymes related to metabolic pathways, suggesting possible therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison of Selected Imidazole Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Features Biological Activity Reference
Target Compound Imidazole-2-thione 3-Ph, 4-OH, 5-indolylidenemethyl N/A Expected C=S (IR), OH (NMR) Hypothesized enzyme inhibition
8 () Imidazole-indole 3-(4-Iodobenzyl), 6-Cl-indole >200 IR: C=S, NMR: aromatic shifts Not reported
4b () Imidazole 1-(4-Fluorobenzyl), 2-EtS, 5-formyl 55.5–57.5 IR: 1661 cm⁻¹ (C=O) Not reported
5.22 () Imidazole-2-thione 3,5-Dichloro-4-hydroxyphenyl N/A IR: C=S, NMR: hydroxyl signals Hyaluronidase inhibition
9c () Benzoimidazole-triazole Phenoxymethyl-thiazole N/A IR: C=O, NMR: triazole protons Docking studies (enzyme binding)

Biological Activity

4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione is a complex organic compound that integrates an indole moiety with an imidazole ring. This unique structure suggests a potential for diverse biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the available literature on its biological activity, synthesizing key findings from various studies.

Chemical Structure and Synthesis

The compound's synthesis typically involves multi-step organic reactions, often starting from readily available indole derivatives and imidazole precursors. The reaction conditions are crucial for achieving high yields and purity, often requiring specific catalysts and solvents.

The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes such as growth regulation and apoptosis. The compound's unique structural features allow it to bind effectively to these targets, potentially modulating their activity.

Anticancer Activity

The anticancer properties of compounds containing indole and imidazole rings have been widely studied. For example, some derivatives have been shown to induce apoptosis in cancer cells through caspase-dependent pathways . While specific data on this compound is scarce, its structural similarity to known anticancer agents suggests it may exhibit similar effects.

Table 1: Summary of Biological Activities

Activity TypeRelated Studies/Findings
AntimicrobialIndole derivatives show activity against Mtb; potential for similar effects in this compound .
AnticancerIndole-imidazole compounds induce apoptosis; further studies needed for this specific compound .
Enzyme InhibitionPotential interaction with key enzymes; further mechanistic studies required .

Case Studies

A notable case study examined the structure-based development of phenyl-imidazole derivatives targeting indoleamine 2,3-dioxygenase (IDO), an important enzyme in cancer therapy. The study highlighted how modifications to the imidazole ring could enhance binding affinity and inhibitory potency against IDO, suggesting a pathway for developing more effective therapeutic agents .

Q & A

Q. Basic Research Focus

  • HPLC : Normal-phase HPLC (NP-HPLC) with retention times (e.g., tR = 5.85–30.19 min) confirms purity, as shown for imidazole derivatives ().
  • IR spectroscopy : Detects characteristic absorptions (e.g., 1658 cm⁻¹ for C=N in ).
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns ().
  • Elemental analysis : Matches calculated/observed C, H, N, S percentages to confirm stoichiometry .

How should contradictory biological activity data from structural analogs be addressed?

Advanced Research Focus
Contradictions often stem from minor structural variations (e.g., halogen substitutions) altering binding affinity. Strategies include:

  • Comparative SAR analysis : Test analogs with systematic substituent changes (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify activity trends ().
  • Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) to explain potency differences.
  • Crystallographic validation : Resolve co-crystal structures of analogs bound to target enzymes to correlate binding poses with activity ().

What experimental design considerations are critical for crystallographic studies of this compound?

Q. Advanced Research Focus

  • Crystal growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals ().
  • Data collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder ().
  • Validation tools : Check for R-factor convergence (<5%), reasonable ADP values, and stereochemical accuracy using ORTEP-3 ().

How can researchers mitigate byproduct formation during synthesis?

Q. Basic Research Focus

  • Catalyst optimization : Switch from Pd/C (prone to dehalogenation) to Raney nickel to suppress hydrodechlorination ().
  • Solvent selection : Ethanol reduces side reactions compared to water in cyclization steps (Table 1, ).
  • Temperature control : Maintain 45°C during imidazole ring closure to avoid incomplete reactions ().

What computational tools predict the photophysical properties of imidazole-2-thione derivatives?

Q. Advanced Research Focus

  • TD-DFT calculations : Simulate UV-Vis spectra by modeling excited-state transitions, validated against experimental λmax values.
  • Molecular orbital analysis : HOMO-LUMO gaps (e.g., calculated using Gaussian 09) correlate with fluorescence quenching observed in indole-containing analogs ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione
Reactant of Route 2
4-Hydroxy-5-(indol-6-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.